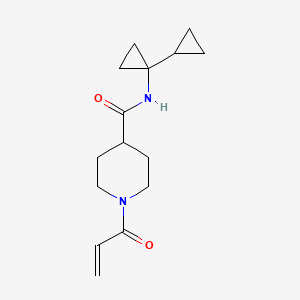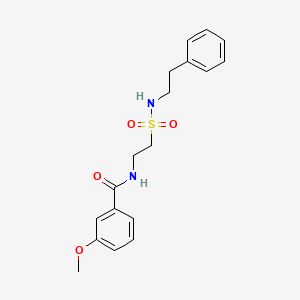![molecular formula C20H18N2O6S2 B2397105 4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid CAS No. 1989757-09-6](/img/structure/B2397105.png)
4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a benzoic acid group, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoic acid group would likely contribute to the acidity of the compound, while the sulfonyl group could potentially participate in a variety of reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzoic acid, sulfonyl, and methoxyphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoic acid group could make the compound acidic, while the methoxy group could influence its solubility .Aplicaciones Científicas De Investigación
Molecular Synthesis and Structural Analysis
Synthetic Methodologies : Research into related sulfonamide and benzoic acid derivatives highlights the development of synthetic methodologies for creating complex organic compounds. These studies often focus on the cyclization reactions and the synthesis of molecules with potential pharmacological activities. For example, studies on the synthesis of sulfonamides with specific structural features have provided insights into reaction conditions that favor certain molecular configurations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Crystal Structure Analysis : Analysis of the crystal structure of similar compounds, such as sulfonamides and benzoic acid derivatives, offers insights into the molecular geometry, bonding patterns, and potential interaction sites for further chemical modification or interaction with biological targets. These studies are foundational in drug design and material science, providing data on the molecular conformation in the solid state (Ming & South, 2004).
Pharmacological Research
Receptor Antagonist Development : Some sulfonamides and benzoic acid derivatives are investigated for their potential as receptor antagonists, with applications in developing new therapeutic agents. These compounds can be designed to selectively interact with specific receptors, modulating their activity in a way that can be therapeutically beneficial for conditions such as inflammation, pain, and various chronic diseases. Studies on analogs of sulfonamide compounds have led to the discovery of molecules with optimized antagonist activity, illustrating the potential of such compounds in drug discovery (Naganawa et al., 2006).
Enzyme Inhibition : Research into sulfonamide-based inhibitors of carbonic anhydrase highlights the potential of these compounds in treating conditions like glaucoma by lowering intraocular pressure. These studies provide a basis for understanding how modifications to the sulfonamide structure can influence binding affinity and inhibitory potency against specific enzyme targets, offering pathways for the development of new therapeutic agents (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Material Science
- Surfactant Synthesis : The synthesis of sulfonated compounds has applications in material science, particularly in the development of surfactants with specific properties. These compounds can be used in various industrial processes, including as components in detergents, emulsifiers, and in enhanced oil recovery techniques. Research into the synthesis of sulfoalkanoic acids illustrates the potential of sulfonated compounds in creating surfactants with desired characteristics (Jiang & Xu, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-22(15-7-9-16(28-2)10-8-15)30(26,27)17-11-12-29-18(17)19(23)21-14-5-3-13(4-6-14)20(24)25/h3-12H,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGBJOGAPLZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)



![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)
![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)